1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol is an organic compound characterized by the presence of a benzodioxole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol typically involves the reaction of 1,3-benzodioxole with 4-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzodioxole and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The benzodioxole and methoxyphenyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects.
Comparison with Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-phenylethanol
- 1-(1,3-Benzodioxol-5-yl)-2-(4-hydroxyphenyl)ethanol
- 1-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)ethanol
Comparison: Compared to these similar compounds, 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group may enhance its solubility and interaction with biological targets, making it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-5-2-11(3-6-13)8-14(17)12-4-7-15-16(9-12)20-10-19-15/h2-7,9,14,17H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRLBMQWLIXCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225905-22-5 |
Source
|
Record name | 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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